![molecular formula C21H32O B14132701 Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- CAS No. 78531-60-9](/img/structure/B14132701.png)
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C28H46O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a heptylcyclohexyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways and receptors, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Similar structure but with a cyclohexyl group instead of a heptylcyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a heptylcyclohexyl group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Features a biphenyl group instead of a heptylcyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is unique due to its heptylcyclohexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
78531-60-9 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-[4-(4-heptylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C21H32O/c1-3-4-5-6-7-8-18-9-11-20(12-10-18)21-15-13-19(14-16-21)17(2)22/h13-16,18,20H,3-12H2,1-2H3 |
Clave InChI |
LHAPFXXKRZXCDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


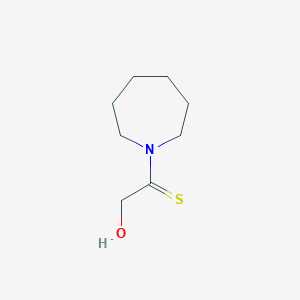

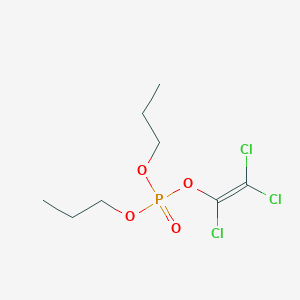


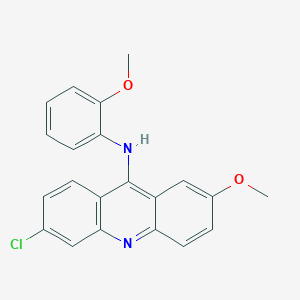
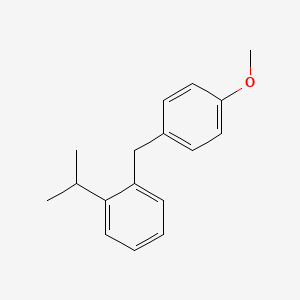
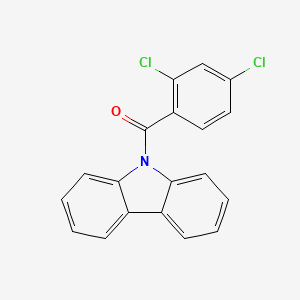
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

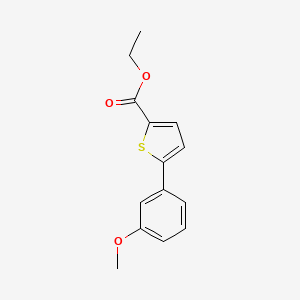
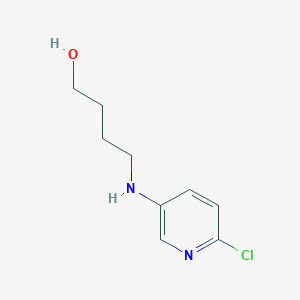
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
